3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
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Overview
Description
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H8ClNOS and a molecular weight of 189.66 g/mol . This compound is characterized by the presence of an amino group, a chlorinated thiophene ring, and a propanone moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent and a solvent such as ethanol or methanol . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for research applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino or thiol derivatives.
Scientific Research Applications
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and the chlorinated thiophene ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-amino-3-(5-chloro-2-thienyl): Similar structure but different functional groups.
3-{[(5-chlorothiophen-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a propanone moiety.
Uniqueness
3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated thiophene ring and amino group make it a versatile compound for various research applications .
Properties
CAS No. |
856978-85-3 |
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Molecular Formula |
C7H8ClNOS |
Molecular Weight |
189.66 g/mol |
IUPAC Name |
3-amino-1-(5-chlorothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H8ClNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3-4,9H2 |
InChI Key |
RIAXQIKCBWWYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CCN |
Origin of Product |
United States |
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